molecular formula C8H12F3NO3 B13514091 (2,2,2-trifluoroacetyl)-L-isoleucine

(2,2,2-trifluoroacetyl)-L-isoleucine

Cat. No.: B13514091
M. Wt: 227.18 g/mol
InChI Key: XPCLFBDSELYLIK-WHFBIAKZSA-N
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Description

(2,2,2-Trifluoroacetyl)-L-isoleucine is an organic compound that features a trifluoroacetyl group attached to the amino acid L-isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-trifluoroacetyl)-L-isoleucine typically involves the reaction of L-isoleucine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetyl derivative. The general reaction scheme is as follows:

    Starting Materials: L-isoleucine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

    Procedure: L-isoleucine is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to react for several hours.

    Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of L-isoleucine and trifluoroacetic anhydride are handled in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.

    Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroacetyl)-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of trifluoroacetyl oxides.

    Reduction: Formation of trifluoroacetyl amines or alcohols.

    Substitution: Formation of substituted trifluoroacetyl derivatives.

Scientific Research Applications

(2,2,2-Trifluoroacetyl)-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, such as in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,2-trifluoroacetyl)-L-isoleucine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modification of enzyme activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Protein Modification: It can modify proteins by reacting with amino acid residues, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic Acid: A related compound with similar trifluoromethyl group but different functional properties.

    Trifluoroacetic Anhydride: Used in similar synthetic applications but with different reactivity.

    Trifluoroacetamide: Another trifluoroacetyl derivative with distinct chemical behavior.

Uniqueness

(2,2,2-Trifluoroacetyl)-L-isoleucine is unique due to its combination of the trifluoroacetyl group and the amino acid L-isoleucine

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-3-4(2)5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t4-,5-/m0/s1

InChI Key

XPCLFBDSELYLIK-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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